4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine
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Overview
Description
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is a chemical compound with the molecular formula C14H20N2O2S It is characterized by the presence of a morpholine ring, an amino group, and a phenylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine can be achieved through several synthetic routes. One common method involves the reaction of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(phenylthio)butyl]morpholine with appropriate reagents under controlled conditions . The reaction typically requires specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and compounds with phenylthio substituents. Examples include:
- 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]piperidine
- 4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]pyrrolidine
Uniqueness
4-[(3R)-3-Amino-1-oxo-4-(phenylthio)butyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R)-3-amino-1-morpholin-4-yl-4-phenylsulfanylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c15-12(11-19-13-4-2-1-3-5-13)10-14(17)16-6-8-18-9-7-16/h1-5,12H,6-11,15H2/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCXARDDTSJXTN-GFCCVEGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(CSC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C[C@H](CSC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731218 |
Source
|
Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870812-94-5 |
Source
|
Record name | (3R)-3-Amino-1-(morpholin-4-yl)-4-(phenylsulfanyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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